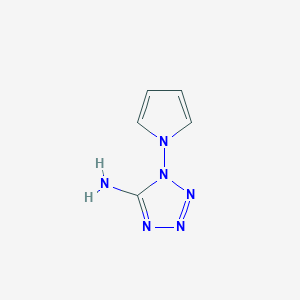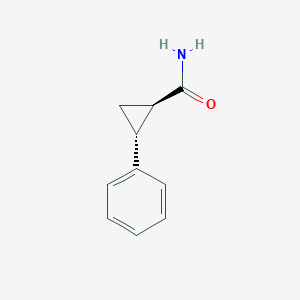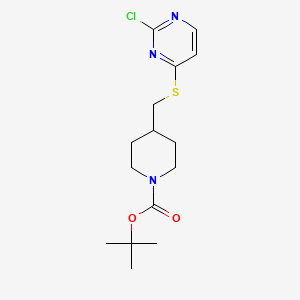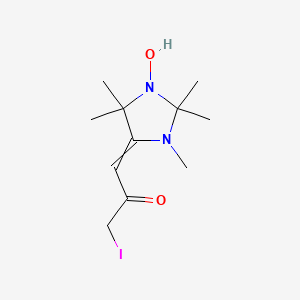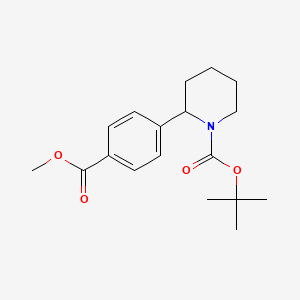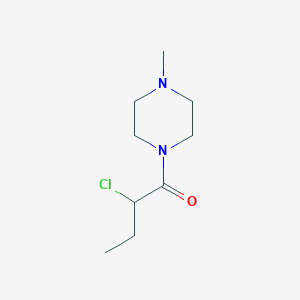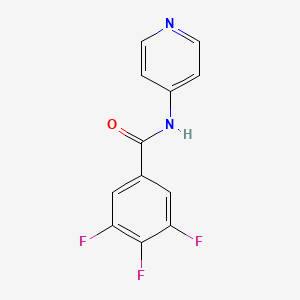
3,4,5-Trifluoro-N-(4-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trifluoro-N-(4-pyridinyl)benzamide is an organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trifluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups and the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyridine moieties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Applications De Recherche Scientifique
3,4,5-Trifluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the pyridine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-N-(3-pyridinyl)benzamide
- 3,4,5-Trifluorobenzamide
- N-(4-pyridinyl)benzamide
Uniqueness
3,4,5-Trifluoro-N-(4-pyridinyl)benzamide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity compared to similar compounds. The combination of the trifluoromethyl groups and the pyridine ring makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
501442-63-3 |
|---|---|
Formule moléculaire |
C12H7F3N2O |
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
3,4,5-trifluoro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H7F3N2O/c13-9-5-7(6-10(14)11(9)15)12(18)17-8-1-3-16-4-2-8/h1-6H,(H,16,17,18) |
Clé InChI |
SAKCEVFCYRRYDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1NC(=O)C2=CC(=C(C(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


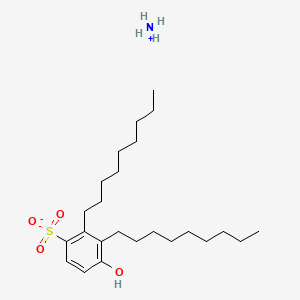
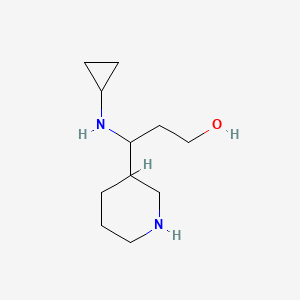
![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)

